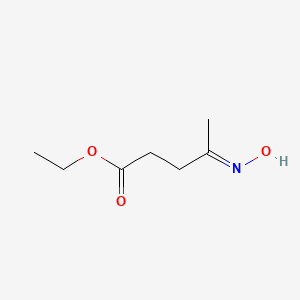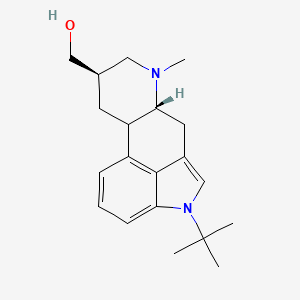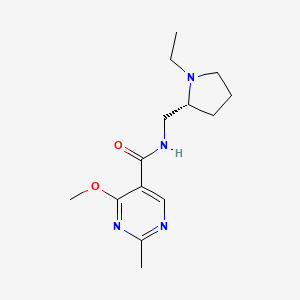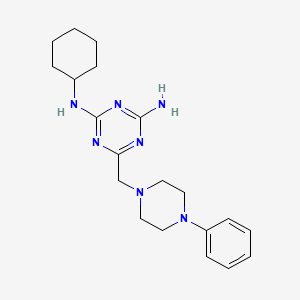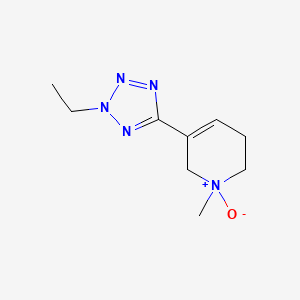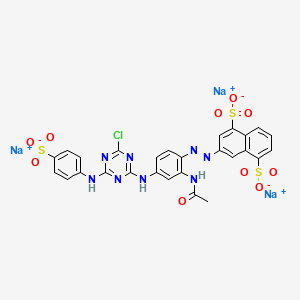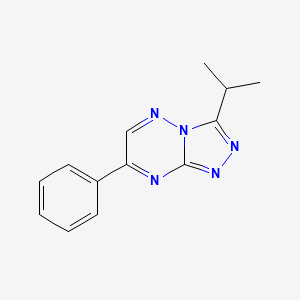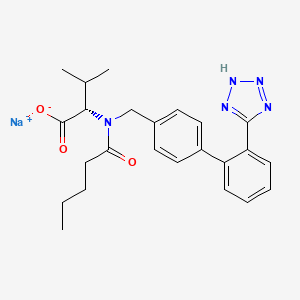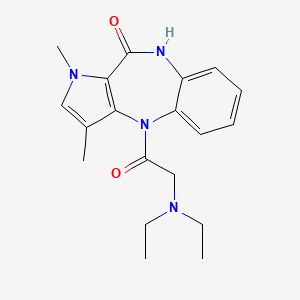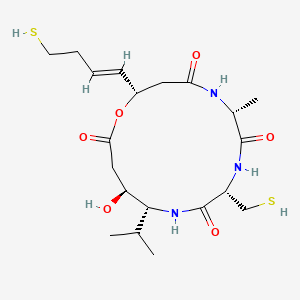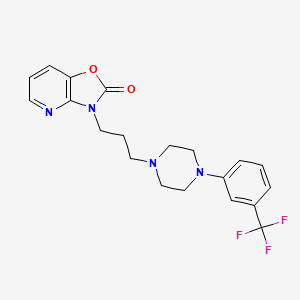
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with fluoro, phenoxy, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized catalysts and controlled reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. The exact molecular targets and pathways can vary depending on the application and context.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-fluoro-2-methyl-: A simpler compound with a similar fluoro substitution but lacking the phenoxy and propoxy groups.
Phenylacetone: Another benzene derivative with different functional groups, used in different applications.
Uniqueness
Benzene, 1-fluoro-2-phenoxy-4-((2-methyl-2-phenylpropoxy)methyl)- is unique due to its complex structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in specialized research and industrial applications.
Properties
CAS No. |
83492-93-7 |
|---|---|
Molecular Formula |
C23H23FO2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-fluoro-4-[(2-methyl-2-phenylpropoxy)methyl]-2-phenoxybenzene |
InChI |
InChI=1S/C23H23FO2/c1-23(2,19-9-5-3-6-10-19)17-25-16-18-13-14-21(24)22(15-18)26-20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3 |
InChI Key |
ZSGRBTITOPZTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


